Amisulpride N-Oxide
Overview
Description
Amisulpride N-oxide is a derivative of amisulpride, a well-known antipsychotic medication primarily used to treat schizophrenia and other psychiatric disorders. This compound is characterized by the presence of an N-oxide functional group, which can influence its pharmacological properties and metabolic pathways .
Mechanism of Action
Target of Action
Amisulpride N-Oxide, similar to its parent compound Amisulpride, primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain. The selective antagonism of these receptors is the basis for the therapeutic action of this compound.
Mode of Action
This compound acts as an antagonist at dopamine D2 and D3 receptors, meaning it binds to these receptors and inhibits their activity . This interaction results in the alleviation of both positive and negative symptoms of schizophrenia . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Biochemical Pathways
Its parent compound, amisulpride, is known to influence the dopaminergic neurotransmission in the brain, particularly within the limbic system . This results in downstream effects that alleviate symptoms of schizophrenia and major depression .
Pharmacokinetics
Amisulpride, its parent compound, is known to be rapidly absorbed with an absolute bioavailability of 48% . It has two absorption peaks, with one rapidly achieved within one hour post-dose and a second peak occurring between three to four hours post-dose . The elimination half-life of Amisulpride is approximately 12 hours after an oral dose .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Amisulpride. As an antipsychotic agent, it alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .
Biochemical Analysis
Molecular Mechanism
It is likely to share some similarities with its parent compound, amisulpride, which is a selective dopamine D2 and D3 receptor antagonist .
Metabolic Pathways
Amisulpride, the parent compound of Amisulpride N-Oxide, undergoes minimal metabolism and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive
Transport and Distribution
Amisulpride is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination . It is possible that this compound may share similar transport and distribution characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amisulpride N-oxide typically involves the oxidation of amisulpride. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Amisulpride N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can revert the N-oxide back to the parent compound, amisulpride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amisulpride.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Amisulpride N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic uses in psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a reference compound in analytical chemistry .
Comparison with Similar Compounds
Amisulpride: The parent compound, primarily used as an antipsychotic.
Sulpiride: Another antipsychotic with similar dopamine receptor antagonism.
Sultopride: Shares structural similarities and pharmacological properties.
Comparison: Amisulpride N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and metabolic pathways. This makes it a valuable compound for studying the effects of N-oxidation on drug activity and metabolism. Compared to its parent compound, amisulpride, the N-oxide derivative may exhibit different pharmacokinetics and potentially improved therapeutic profiles .
Properties
IUPAC Name |
4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747025 | |
Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71676-01-2 | |
Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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